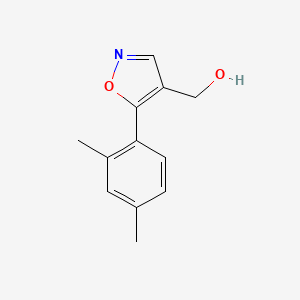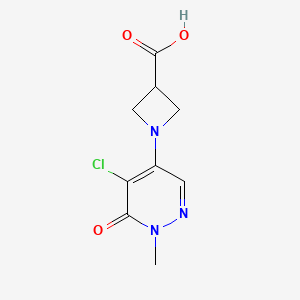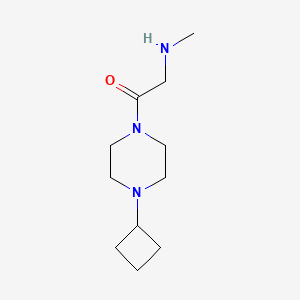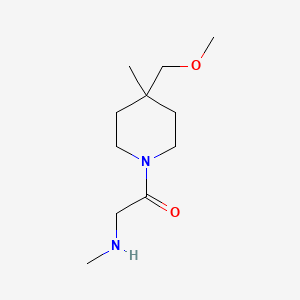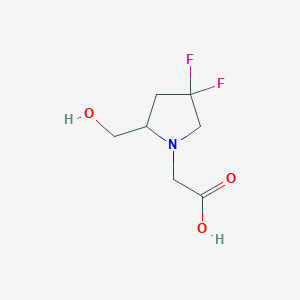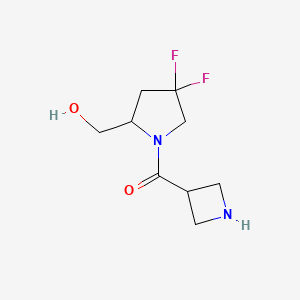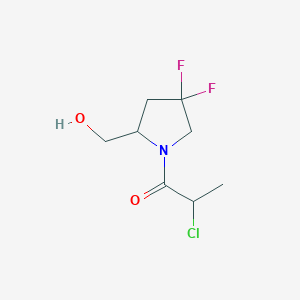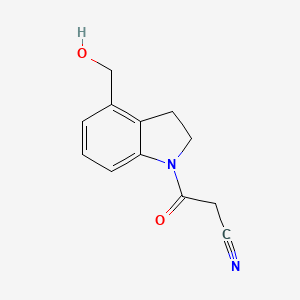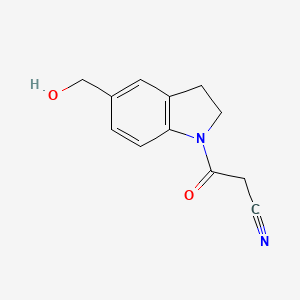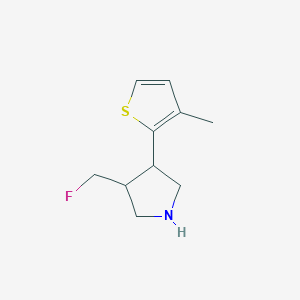
3-(Fluoromethyl)-4-(3-methylthiophen-2-yl)pyrrolidine
Übersicht
Beschreibung
“3-(Fluoromethyl)-4-(3-methylthiophen-2-yl)pyrrolidine” is a chemical compound with the molecular formula C10H14FNS and a molecular weight of 199.29 g/mol. It has been studied for its antinociceptive and antiallodynic activities .
Synthesis Analysis
The synthesis of this compound and its derivatives has been studied in the context of creating potential anticonvulsant and antinociceptive agents . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, as well as functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a thiophene ring, which is a five-membered ring with one sulfur atom.Chemical Reactions Analysis
This compound and its derivatives have been evaluated for their anticonvulsant and analgesic activity in various models of pain . The most promising compound demonstrated significant antinociceptive effect in the formalin-induced model of tonic pain .Physical And Chemical Properties Analysis
As mentioned earlier, this compound has a molecular weight of 199.29 g/mol. Other physical and chemical properties have not been explicitly mentioned in the sources retrieved.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Structure Analysis
The scientific interest in compounds related to 3-(Fluoromethyl)-4-(3-methylthiophen-2-yl)pyrrolidine primarily revolves around their synthesis, chemical structure, and applications in various fields such as medicinal chemistry, materials science, and analytical chemistry. One notable study involves the synthesis and crystal structure analysis of compounds with boric acid ester intermediates featuring benzene rings, where the molecular structures are confirmed using a variety of techniques including FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These methods are complemented by density functional theory (DFT) to further investigate the molecular electrostatic potential and frontier molecular orbitals, revealing some physicochemical properties of the compounds (P.-Y. Huang et al., 2021).
Electropolymerization and Material Properties
In materials science, the electropolymerization of poly(3-methylthiophene) in pyrrolidinium-based ionic liquids demonstrates the utility of these environments for synthesizing materials with applications in hybrid supercapacitors. This research highlights the relationship between the ionic liquid's properties and the electrochemical performance of poly(3-methylthiophene), pointing towards advancements in energy storage technologies (M. Biso et al., 2008).
Catalysis and Organic Synthesis
Additionally, these compounds find relevance in catalysis and organic synthesis. For instance, half-sandwich complexes of Ru(II) and complexes of Pd(II) and Pt(II) with seleno and thio derivatives of pyrrolidine have been synthesized and applied as catalysts for various organic reactions. These studies not only provide insights into the structural aspects of these complexes but also demonstrate their efficacy in catalytic processes, showcasing their potential in the synthesis of organometallic compounds and their applications in organic chemistry (Pradhumn Singh et al., 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(fluoromethyl)-4-(3-methylthiophen-2-yl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNS/c1-7-2-3-13-10(7)9-6-12-5-8(9)4-11/h2-3,8-9,12H,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICJMENZTBDVEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2CNCC2CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carbonitrile](/img/structure/B1478361.png)

![1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol](/img/structure/B1478363.png)
